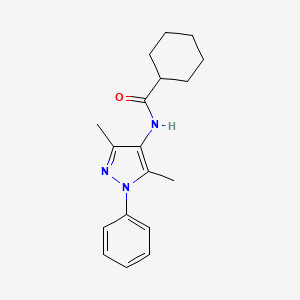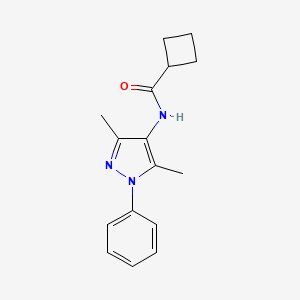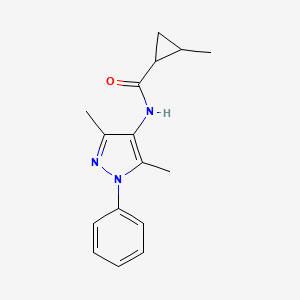
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DZP, is a compound that has attracted attention in scientific research due to its potential therapeutic properties. DZP belongs to the class of pyrazolylcyclopropanecarboxamides, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide acts as a positive allosteric modulator of GABA-A receptors, which are pentameric ion channels composed of different subunits. The binding of GABA to the receptor results in the opening of the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide enhances the activity of GABA-A receptors by binding to a specific site on the receptor, which increases the affinity of the receptor for GABA and potentiates the chloride ion current.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide are mainly related to its role as a modulator of GABA-A receptors. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. However, the exact mechanisms underlying these effects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide can vary depending on the dose and route of administration, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and selectivity for specific subtypes of GABA-A receptors. Additionally, the role of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease needs to be further investigated. Finally, the effects of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide on other neurotransmitter systems such as glutamate and dopamine need to be explored to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole with 2-methylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride ion by the pyrazole nitrogen, followed by ring-opening of the cyclopropane ring with the elimination of the leaving group. The resulting product is then purified by column chromatography to obtain pure N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential therapeutic properties in various fields of research. One of the main areas of interest is its role as a modulator of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and anticonvulsant effects. Additionally, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-9-14(10)16(20)17-15-11(2)18-19(12(15)3)13-7-5-4-6-8-13/h4-8,10,14H,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDILILTKKDDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=C(N(N=C2C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)




![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)
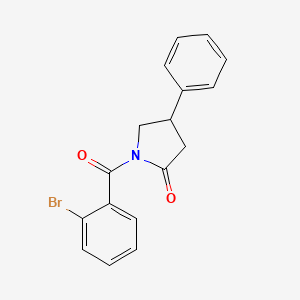

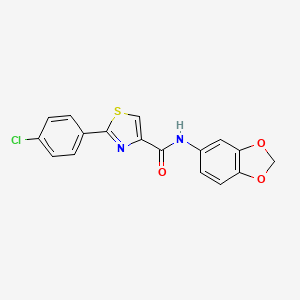

![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)
